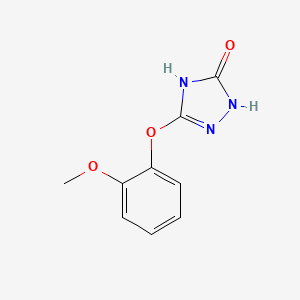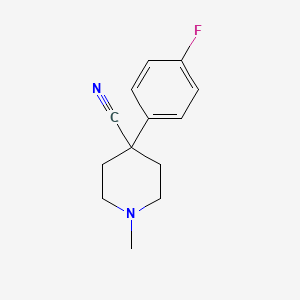
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is an organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with a methoxyphenoxy group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-methoxyphenol with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield 5-(2-methoxyphenyl)-1,2,4-triazole-3-thiol. Finally, the thiol group is oxidized to form the desired this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group in the intermediate can be oxidized to form the final triazolone compound.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major product formed from these reactions is the this compound itself, along with various derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the methoxyphenoxy group can enhance the compound’s binding affinity to its targets, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-methoxyphenoxy)ethylamine
- 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine
- (±)-2-[(2-methoxyphenoxy)methyl]oxirane
Uniqueness
5-(2-methoxyphenoxy)-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity and specificity for its molecular targets, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
184677-57-4 |
|---|---|
Molekularformel |
C9H9N3O3 |
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
3-(2-methoxyphenoxy)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3O3/c1-14-6-4-2-3-5-7(6)15-9-10-8(13)11-12-9/h2-5H,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
POFJMCOBVBGOPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=NNC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)

![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
![8-Ethoxy-3-phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B12920432.png)
![3-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B12920434.png)
![N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920435.png)



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-](/img/structure/B12920457.png)
![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
